

Cinitapride Versus Domperidone: A Comparative Meta-Analysis for Researchers

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Compound of Interest

Compound Name: Cinitapride

Cat. No.: B124281

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This guide provides a detailed comparison of **cinitapride** and domperidone, two prokinetic agents used in the management of functional dyspepsia and other gastrointestinal motility disorders. The information presented is collated from meta-analyses and clinical trial data to support researchers, scientists, and drug development professionals in their understanding of these two compounds.

Executive Summary

Cinitapride, a 5-HT₄ agonist and D₂ antagonist, has demonstrated non-inferior efficacy to domperidone, a peripheral D₂ and D₃ dopamine receptor antagonist, in the treatment of mild to moderate functional dyspepsia.[1][2] A key phase III clinical trial and subsequent meta-analyses suggest that **cinitapride** offers comparable symptom relief to domperidone, with some evidence indicating a potential superiority in reducing the overall severity of postprandial fullness, early satiation, and bloating.[1][2] Furthermore, network meta-analyses suggest that **cinitapride** may have a lower risk of total adverse events compared to domperidone.[3]

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from a pivotal randomized, double-blind, double-dummy, positive-controlled clinical trial comparing **cinitapride** and domperidone in patients with mild to moderate, postprandial distress syndrome-predominant functional dyspepsia.

Table 1: Comparative Efficacy of **Cinitapride** vs. Domperidone in Functional Dyspepsia

Efficacy Endpoint	Cinitapride (1 mg t.i.d.)	Domperidone (10 mg t.i.d.)	p-value
Symptom Relief Rate (4 weeks)	85.8%	81.8%	0.332
Reduction in Overall Symptom Severity	Superior to Domperidone	-	0.021
Mean Half-Gastric Emptying Time	Decreased from 131.1 ± 119.4 min to 86.5 ± 18.7 min	Not reported in abstract	0.0002

Table 2: Comparative Safety of **Cinitapride** vs. Domperidone

Safety Endpoint	Cinitapride	Domperidone
Cinitapride-related Adverse Events	9.1%	Not specified
Extrapyramidal Symptoms	1 patient	Not specified
QT Interval Prolongation	No patients	Not specified
Risk of Total Adverse Events (from meta-analysis)	Lower than Domperidone	Higher than Cinitapride

Experimental Protocols

Phase III Clinical Trial Protocol (NCT01355276)

A randomized, double-blind, double-dummy, positive-controlled, multi-center clinical trial was conducted to compare the efficacy and safety of **cinitapride** and domperidone in the treatment of mild to moderate functional dyspepsia.

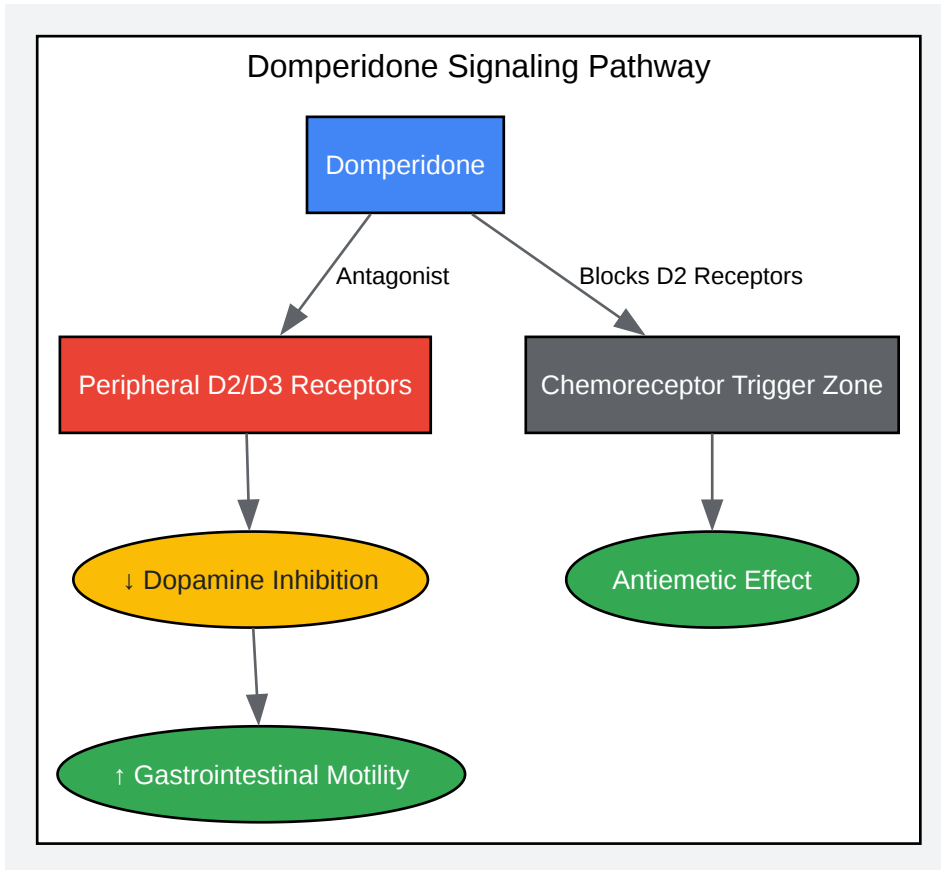
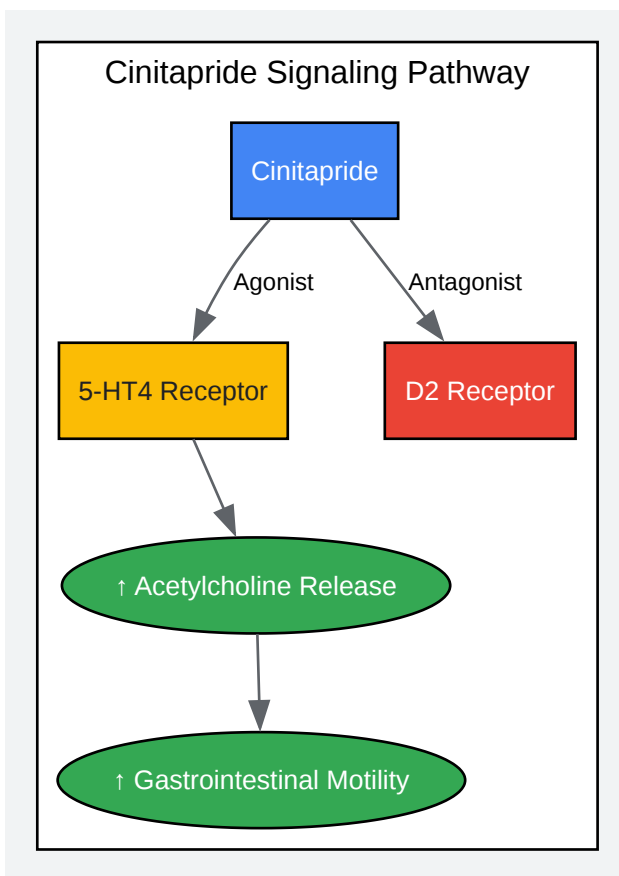
- Objective: To compare the efficacy and safety of **cinitapride** tablets with domperidone tablets for mild to moderate functional dyspepsia.

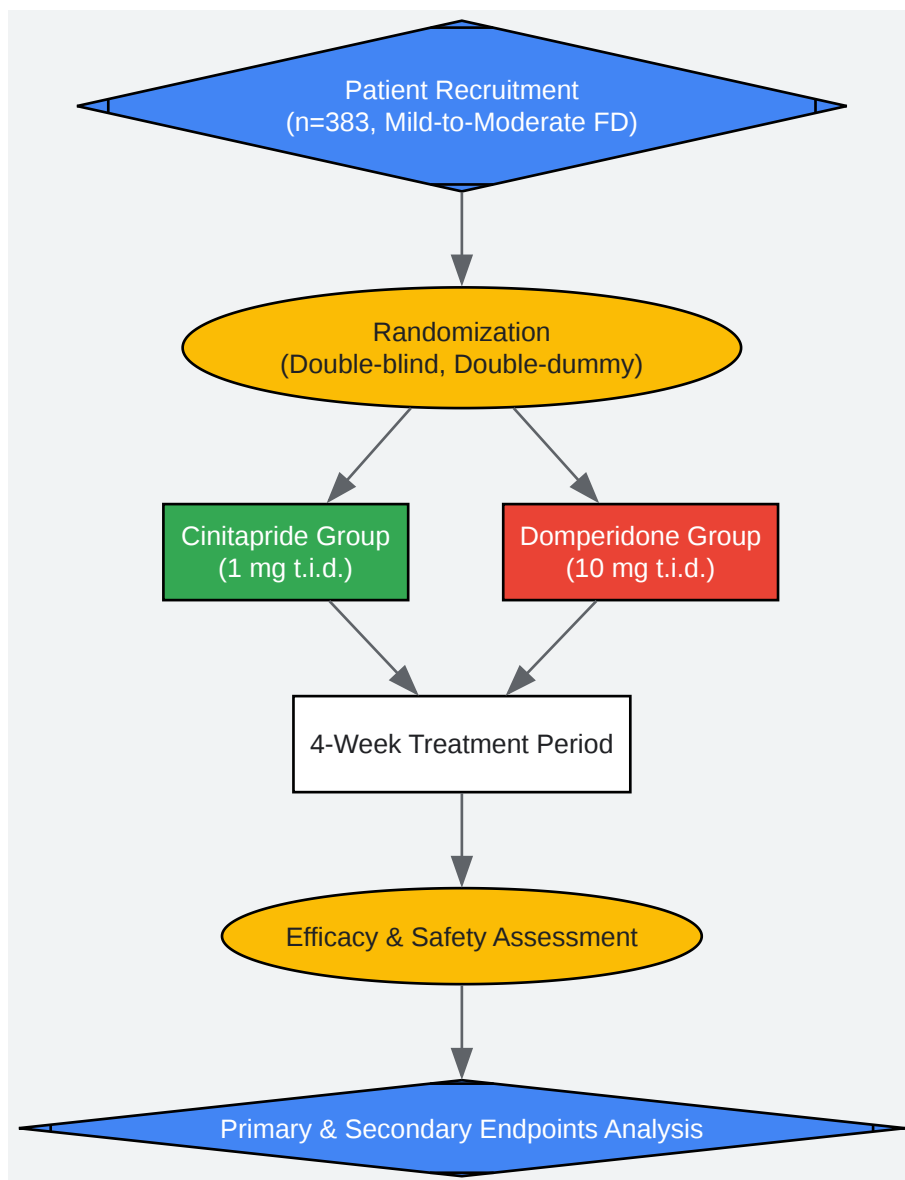
- Study Design: A randomized, double-blind, double-dummy, active drug parallel-controlled, multi-center clinical trial.
- Participants: 383 consecutive patients with mild to moderate, postprandial distress syndrome-predominant dyspeptic symptoms according to Rome III criteria. Inclusion criteria included being aged between 18 and 65 years with symptoms of mild to moderate functional dyspepsia for at least 6 months.
- Intervention: Patients were randomized to receive either **cinitapride** (1 mg, three times a day) or domperidone (10 mg, three times a day) for 4 weeks.
- Primary Endpoint: The noninferiority of **cinitapride** compared with domperidone in the relief of symptoms.
- Secondary Endpoints: The overall patient evaluation of treatment and the effects of both drugs on gastric emptying.

Mandatory Visualizations

Signaling Pathways

The mechanisms of action for **cinitapride** and domperidone involve distinct signaling pathways.





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References

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